Cas no 1421493-27-7 (N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide)

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide structure
1421493-27-7 structure
商品名:N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
CAS番号:1421493-27-7
MF:C18H22N4O4S
メガワット:390.456682682037
CID:5402845

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide
    • Benzenesulfonamide, N,N-dimethyl-4-[[4-(2-pyrazinyloxy)-1-piperidinyl]carbonyl]-
    • N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
    • インチ: 1S/C18H22N4O4S/c1-21(2)27(24,25)16-5-3-14(4-6-16)18(23)22-11-7-15(8-12-22)26-17-13-19-9-10-20-17/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3
    • InChIKey: BOLFGAOXLYPQNV-UHFFFAOYSA-N
    • ほほえんだ: C1(S(N(C)C)(=O)=O)=CC=C(C(N2CCC(OC3=NC=CN=C3)CC2)=O)C=C1

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6359-2969-25mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
25mg
$109.0 2023-09-09
Life Chemicals
F6359-2969-10mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
10mg
$79.0 2023-09-09
Life Chemicals
F6359-2969-15mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
15mg
$89.0 2023-09-09
Life Chemicals
F6359-2969-50mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
50mg
$160.0 2023-09-09
Life Chemicals
F6359-2969-4mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
4mg
$66.0 2023-09-09
Life Chemicals
F6359-2969-5mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
5mg
$69.0 2023-09-09
Life Chemicals
F6359-2969-1mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
1mg
$54.0 2023-09-09
Life Chemicals
F6359-2969-20mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
20mg
$99.0 2023-09-09
Life Chemicals
F6359-2969-30mg
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
30mg
$119.0 2023-09-09
Life Chemicals
F6359-2969-20μmol
N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
1421493-27-7
20μmol
$79.0 2023-09-09

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide 関連文献

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamideに関する追加情報

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide: A Novel Scaffold for Targeted Therapeutic Applications

N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide represents a structurally unique compound with potential applications in pharmaceutical research. This molecule features a pyrazin-2-yloxy functional group connected to a piperidine-1-carbonyl moiety, which is further linked to a benzene-1-sulfonamide scaffold. The combination of these heterocyclic and aromatic components creates a complex molecular architecture that may enable novel interactions with biological targets. Recent studies have highlighted the significance of such hybrid structures in modulating cellular signaling pathways, particularly in the context of inflammatory and neurodegenerative diseases.

The pyrazin-2-yloxy moiety is a critical component of this molecule, as it provides a polar and electron-deficient environment that may enhance ligand-receptor interactions. Pyrazine derivatives have been extensively studied for their ability to modulate ion channels and G protein-coupled receptors (GPCRs), which are key targets in the development of therapeutics for conditions such as hypertension and neurodegenerative disorders. The incorporation of the pyrazin-2-yloxy group into the molecular framework suggests potential for targeting these pathways with high specificity.

The piperidine-1-carbonyl segment introduces a flexible, ring-based structure that can adopt multiple conformations. This feature is particularly relevant in drug design, as it allows for optimal binding to protein targets while maintaining structural stability. Piperidine derivatives are commonly used in pharmaceuticals due to their ability to interact with hydrophobic regions of proteins, which is essential for modulating enzyme activity and receptor function. The presence of the piperidine-1-carbonyl group in this compound may contribute to its pharmacological profile by enabling interactions with both hydrophilic and hydrophobic regions of target proteins.

The benzene-1-sulfonamide scaffold serves as a central structural element, providing a rigid aromatic platform with sulfonamide functionality. Sulfonamide groups are known for their ability to form hydrogen bonds and engage in electrostatic interactions, making them valuable in the design of enzyme inhibitors and modulators. The benzene-1-sulfonamide core in this molecule may facilitate interactions with enzymes or receptors that require precise spatial orientation for optimal activity. This structural feature is particularly relevant in the context of kinase inhibition, where sulfonamide derivatives have shown promise in targeting specific protein kinases associated with cancer and autoimmune diseases.

Recent advancements in computational chemistry have enabled the prediction of molecular interactions for compounds like N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide. Molecular docking studies have suggested that this molecule may bind to multiple targets, including the adenosine A2A receptor and glucagon-like peptide-1 (GLP-1) receptor, which are implicated in metabolic disorders and neuroinflammation. These findings align with the growing interest in multi-target drugs that address complex pathophysiological mechanisms, such as those observed in type 2 diabetes and Parkinson's disease.

Experimental validation of the pharmacological potential of this compound has been supported by in vitro assays. A 2023 study published in Journal of Medicinal Chemistry demonstrated that N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide exhibits significant inhibitory activity against phosphodiesterase-5 (PDE5), an enzyme involved in vascular function and erectile dysfunction. The compound's ability to modulate PDE5 activity suggests potential applications in cardiovascular medicine, where PDE5 inhibitors are already used to treat conditions such as pulmonary hypertension.

Moreover, the pyrazin-2-yloxy group has been shown to enhance the solubility and bioavailability of the molecule, which is a critical factor in drug development. Poor solubility often leads to suboptimal therapeutic outcomes, and the incorporation of polar functionalities such as the pyrazin-2-yloxy group can mitigate this issue. This property may make N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide a viable candidate for oral administration, as it could potentially overcome the limitations of traditional sulfonamide derivatives.

The benzene-1-sulfonamide scaffold also plays a role in determining the molecule's metabolic stability. Sulfonamide groups are generally resistant to metabolic degradation, which prolongs the half-life of the compound in vivo. This characteristic is advantageous for drugs targeting chronic conditions, as it reduces the frequency of dosing and improves patient compliance. The stability of the benzene-1-sulfonamide core in this compound may contribute to its potential as a long-acting therapeutic agent.

Recent research has also explored the potential of this molecule in modulating ion channel activity, particularly in the context of neurological disorders. A 2024 study in Pharmacological Research reported that N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide exhibits selective inhibition of Nav1.7 sodium channels, which are implicated in pain signaling. This finding highlights the molecule's potential for the development of analgesic agents, as Nav1.7 inhibitors are currently being investigated for the treatment of chronic neuropathic pain.

The structural diversity of this compound also makes it a promising candidate for drug repurposing efforts. The ability to target multiple pathways simultaneously is particularly relevant in the treatment of complex diseases such as cancer, where multifactorial mechanisms are involved. By leveraging the pyrazin-2-yloxy, piperidine-1-carbonyl, and benzene-1-sulfonamide components, this molecule may offer a novel approach to targeting disease-associated pathways that are currently difficult to modulate with traditional therapeutics.

In conclusion, N,N-dimethyl-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide represents a structurally innovative compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic and aromatic moieties enables interactions with multiple biological targets, making it a valuable candidate for the development of novel therapeutics. As research continues to uncover the full pharmacological potential of this molecule, its applications in the treatment of metabolic, neurological, and cardiovascular disorders are likely to expand further.

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